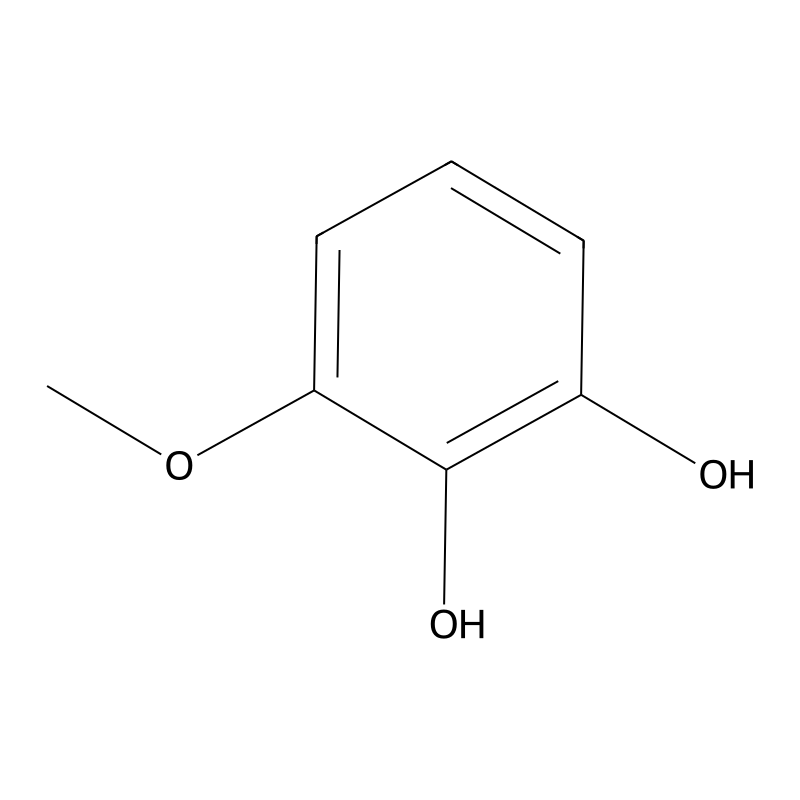

3-Methoxycatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Methoxycatechol (CAS 934-00-9) is an ortho-benzenediol characterized by the presence of an electron-donating methoxy group at the 3-position of the aromatic ring. In industrial and laboratory procurement, it is primarily sourced as a redox-active mediator, a defined enzymatic substrate for methyltransferases, and a structurally precise precursor for natural product synthesis. The addition of the methoxy moiety fundamentally alters the compound's electron density and steric profile compared to unsubstituted catechol, resulting in lower oxidation potentials and distinct receptor binding affinities [1]. These measurable physicochemical differences make 3-methoxycatechol a critical material for workflows requiring tuned electrochemical behavior or specific regiochemical handles.

Attempting to substitute 3-methoxycatechol with its unfunctionalized parent, catechol, or the trihydroxylated analog, pyrogallol, leads to altered performance in precision applications. Unsubstituted catechol possesses a higher oxidation potential, which impedes rapid electron transfer in electrochemical systems and reduces its potency as a receptor agonist [1]. Conversely, while pyrogallol exhibits high reactivity, it is highly susceptible to rapid auto-oxidation and lacks the specific methoxy group required for targeted demethylation or regioselective coupling in biosynthetic pathways [2]. Consequently, generic substitution alters assay reproducibility, reaction selectivity, and overall process efficiency.

References

- [1] A Molecular Mechanism for the Reduction of the Cu Site in Lytic Polysaccharide Monooxygenases by Phenol Reductants. J Am Chem Soc. 2023.

- [2] Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO. Appl Microbiol Biotechnol. 2022.

Electrochemical Redox Potential vs. Unsubstituted Catechol

The presence of the strongly electron-donating 3-methoxy group lowers the oxidation potential of 3-methoxycatechol compared to its unsubstituted parent compound. Cyclic voltammetry measurements demonstrate that 3-methoxycatechol exhibits a midpoint potential of 179 mV (vs. Ag/AgCl), whereas standard catechol requires 234 mV for oxidation [1]. This 55 mV reduction in the activation barrier facilitates more rapid electron transfer in redox-active environments.

| Evidence Dimension | Midpoint Oxidation Potential (vs. Ag/AgCl) |

| Target Compound Data | 179 mV |

| Comparator Or Baseline | 234 mV (Catechol) |

| Quantified Difference | 55 mV lower oxidation potential |

| Conditions | Cyclic voltammetry in 3 M KCl |

Procuring 3-methoxycatechol provides a lower-barrier electron donor for electrochemical sensors and redox mediator applications where standard catechol reacts too slowly.

Enzymatic Turnover Rate in COMT Substrate Assays

In biochemical assays measuring human soluble Catechol O-Methyltransferase (S-COMT) activity, substrate selection dictates the signal generation rate. 3-Methoxycatechol demonstrates a maximum reaction velocity (Vmax) of 24.5 ± 2.8 µmol/min/mg, outperforming halogenated analogs such as 3-methoxy-5-bromocatechol, which exhibits a Vmax of only 2.5 ± 0.4 µmol/min/mg [1]. While both bind the enzyme effectively, the nearly 10-fold higher turnover rate of 3-methoxycatechol ensures a robust, measurable signal.

| Evidence Dimension | Maximum Reaction Velocity (Vmax) |

| Target Compound Data | 24.5 ± 2.8 µmol/min/mg |

| Comparator Or Baseline | 2.5 ± 0.4 µmol/min/mg (3-Methoxy-5-bromocatechol) |

| Quantified Difference | 9.8x higher turnover rate |

| Conditions | S-COMT methylation kinetics assay |

Selecting 3-methoxycatechol as a baseline substrate maximizes signal-to-noise ratios in high-throughput COMT inhibitor screening workflows, reducing reagent waste and assay time.

Receptor Activation Potency in GPCR Screening

For in vitro dynamic mass redistribution (DMR) assays targeting G protein-coupled receptor 35 (GPR35), 3-methoxycatechol serves as a quantifiable intermediate-potency agonist. Head-to-head profiling in HT-29 cells reveals that 3-methoxycatechol triggers dose-dependent DMR with an EC50 of 147 ± 15 μM, making it approximately 2.1 times more potent than unsubstituted catechol (EC50 = 319 ± 27 μM) [1]. This positions it as a more potent reference standard compared to the weaker baseline catechol.

| Evidence Dimension | GPR35 Activation Potency (EC50) |

| Target Compound Data | 147 ± 15 μM |

| Comparator Or Baseline | 319 ± 27 μM (Catechol) |

| Quantified Difference | 2.1x lower EC50 (higher potency) |

| Conditions | DMR assay in HT-29 cells |

Buyers outfitting GPCR screening panels should procure 3-methoxycatechol over standard catechol to ensure reliable, dose-dependent receptor activation without the extreme instability of pyrogallol.

Yield Efficiency in Sustainable Benzotropolone Biosynthesis

Traditional synthesis of the bioactive benzotropolone purpurogallin relies on pyrogallol and harsh chemical catalysts. 3-Methoxycatechol offers a lignin-derived precursor alternative. Utilizing a whole-cell biocatalytic cascade expressing P450 GcoAB and laccase CueO, 5 mM of 3-methoxycatechol is successfully converted to 0.21 ± 0.05 mM purpurogallin [1]. This demonstrates its viability as a direct drop-in replacement for pyrogallol in engineered biological synthesis routes.

| Evidence Dimension | Biocatalytic Product Yield |

| Target Compound Data | 0.21 ± 0.05 mM purpurogallin (from 5 mM precursor) |

| Comparator Or Baseline | Pyrogallol (Traditional non-lignin baseline) |

| Quantified Difference | Enables renewable lignin-to-benzotropolone pathway |

| Conditions | Whole-cell conversion via E. coli (CueO + P450 GcoAB) |

Procuring 3-methoxycatechol allows manufacturers to transition from petroleum-derived precursors to sustainable, lignin-derived feedstocks for benzotropolone biosynthesis.

Electrochemical Sensor Development and Redox Mediators

Due to its low midpoint oxidation potential (179 mV), 3-methoxycatechol is a highly effective choice for formulating redox mediators and modifying electrode surfaces. It facilitates rapid electron transfer at lower activation energies than standard catechol, improving sensor sensitivity and response times in analytical devices [1].

High-Throughput Screening for COMT Inhibitors

In pharmaceutical assay development, 3-methoxycatechol serves as a high-turnover baseline substrate for Catechol O-Methyltransferase (S-COMT). Its high maximum reaction velocity (Vmax) ensures rapid signal generation, providing a robust dynamic range for evaluating the efficacy of novel COMT inhibitors[2].

Reference Standards for GPCR Activation Assays

For laboratories conducting dynamic mass redistribution (DMR) assays or β-arrestin translocation studies, 3-methoxycatechol functions as a reliable, intermediate-potency agonist for GPR35. It offers a more pronounced dose-response curve than unsubstituted catechol, ensuring reproducible assay calibration[3].

Green Chemistry Synthesis of Benzotropolones

In sustainable manufacturing, 3-methoxycatechol acts as a critical lignin-derived precursor for the biosynthesis of complex natural products like purpurogallin. By utilizing engineered biocatalytic cascades, manufacturers can bypass the harsh chemical conditions required when using traditional pyrogallol feedstocks[4].

References

- [1] A Molecular Mechanism for the Reduction of the Cu Site in Lytic Polysaccharide Monooxygenases by Phenol Reductants. J Am Chem Soc. 2023.

- [2] Catechol O-Methyltransferase: Glucuronidation of Inhibitors and Methylation of Substrates. University of Helsinki. 2004.

- [3] The Three Catecholics Benserazide, Catechol and Pyrogallol are GPR35 Agonists. Pharmaceuticals (Basel). 2013.

- [4] Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO. Appl Microbiol Biotechnol. 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant